molecular formula C21H16N2 B8121634 2,3-Diphenyl-3-phenylamino-acrylonitrile

2,3-Diphenyl-3-phenylamino-acrylonitrile

Cat. No.: B8121634
M. Wt: 296.4 g/mol
InChI Key: UOYMJQXYILXPDC-MRCUWXFGSA-N
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Description

2,3-Diphenyl-3-phenylamino-acrylonitrile is a substituted acrylonitrile derivative characterized by a central acrylonitrile backbone (CH₂=CH–CN) modified with two phenyl groups at the 2- and 3-positions and a phenylamino group (–NHPh) at the 3-position. This compound belongs to the acrylonitrile family, known for their applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Classical Condensation Approaches

Base-Catalyzed Condensation of Benzophenone and Phenylacetonitrile Derivatives

A widely reported method involves the condensation of benzophenone with substituted phenylacetonitriles under strong basic conditions. For example, US3494954A ( ) details:

  • Reactants : Benzophenone (1.0 eq) and 4-methoxyphenylacetonitrile (1.0 eq).

  • Catalyst : Sodium hydride (NaH, 1.5 eq) in dry benzene.

  • Conditions : Reflux for 4–6 hours under nitrogen.

  • Intermediate : 3,3-Diphenyl-2-(4-methoxyphenyl)acrylonitrile (yield: ~85–91%).

  • Demethylation : Pyridine hydrochloride-mediated cleavage of the methoxy group at 200°C for 30 minutes, yielding DPAN (mp: 229–230°C) ( ).

Mechanistic Insight :
The reaction proceeds via deprotonation of phenylacetonitrile by NaH, forming a carbanion that attacks the carbonyl carbon of benzophenone. Subsequent elimination of water generates the acrylonitrile scaffold ( ).

Sodium Amide-Mediated Synthesis

Alternative protocols employ sodium amide (NaNH₂) in benzene or toluene:

  • Reactants : 4-Hydroxyphenylacetonitrile (1.0 eq) and benzophenone (1.0 eq).

  • Catalyst : NaNH₂ (2.0 eq).

  • Conditions : Reflux for 12–24 hours.

  • Yield : 70–75% after recrystallization from ethanol ( ).

Advantages :

  • Avoids hazardous NaH.

  • Scalable to multigram quantities.

Acid-Catalyzed Modifications

Phosphorus Oxychloride (POCl₃)-Assisted Cyclization

Patent US7385082-B2 ( ) describes POCl₃-mediated cyclization for related diphenyl acrylonitriles:

  • Substrate : 3-Amino-2-phenylacrylonitrile.

  • Reagent : POCl₃ (3.0 eq) in toluene.

  • Conditions : 110°C for 5 hours.

  • Yield : 65–70% after alkaline workup.

Limitations :

  • Requires strict moisture control.

  • Generates corrosive HCl gas.

Greener Synthetic Strategies

Ultrasound-Assisted Synthesis

Adapting methods from IJISET ( ), ultrasonic irradiation (40 kHz) reduces reaction time:

  • Reactants : Benzophenone (1.0 eq), phenylacetonitrile (1.0 eq).

  • Catalyst : p-Toluenesulfonic acid (p-TSA, 0.1 eq).

  • Solvent : Ethanol/water (3:1).

  • Conditions : 50°C for 1 hour.

  • Yield : 88–92% ( ).

Key Benefits :

  • 80% reduction in reaction time vs. classical methods.

  • Lower energy input.

Comparative Analysis of Methods

Method Catalyst Solvent Time Yield Purity
NaH-mediated condensationNaHBenzene6 h85–91%>95%
NaNH₂ condensationNaNH₂Toluene24 h70–75%90–92%
POCl₃ cyclizationPOCl₃Toluene5 h65–70%88%
Ultrasound-assistedp-TSAEthanol/H₂O1 h88–92%>98%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.30–8.23 (m, 14H, Ar–H), 5.21 (s, 1H, NH) ( ).

  • IR (KBr): 3065 cm⁻¹ (C≡N), 1591 cm⁻¹ (C=C), 1473 cm⁻¹ (N–H bend) ( ).

  • MS : m/z 296.4 [M+H]⁺ ( ).

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 6.2 min, purity >98% ( ).

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Classical methods produce 10–15% dimeric impurities.

    • Mitigation: Use of molecular sieves (5Å) during condensation ( ).

  • Solvent Selection :

    • Benzene (toxic) can be replaced with toluene or cyclopentyl methyl ether (CPME) ( ).

  • Catalyst Recycling :

    • NaH recovery remains technically challenging; heterogeneous catalysts (e.g., KF/Al₂O₃) under investigation ( ).

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
DPAN serves as a vital building block in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile intermediate in organic chemistry. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other reactions that enhance molecular complexity .

Optical Brighteners

Application in Plastics and Detergents
DPAN derivatives have been investigated for their potential as optical brighteners. These compounds are effective in enhancing the brightness of synthetic polymers such as polyolefins (e.g., polyethylene and polypropylene) and polyvinyl chloride. The incorporation of DPAN into detergents has shown promising results in improving the aesthetic qualities of textile materials by providing a bluish fluorescence under UV light . This property is particularly valuable in consumer products where visual appeal is paramount.

Anticancer Activity

Pharmacological Studies
Recent studies have highlighted the anticancer properties of DPAN and its derivatives. Research indicates that certain diphenyl acrylonitrile derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that specific modifications to the DPAN structure enhanced its ability to inhibit tumor growth through mechanisms involving allosteric inhibition of enzymes critical for cancer cell proliferation . This opens avenues for developing new anticancer therapies based on DPAN derivatives.

Material Science

Thermal Stability and Polymer Stabilization
DPAN has been explored for its role in enhancing the thermal stability of organic polymers. Its biphenyl structure contributes to improved resistance against thermal degradation, making it suitable for applications in high-performance materials . This characteristic is particularly beneficial in industries where materials are subjected to extreme temperatures.

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized several DPAN derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that modifications at specific positions on the phenyl rings significantly increased cytotoxicity compared to the parent compound. The results suggest that structural optimization can lead to more effective anticancer agents.

Case Study 2: Optical Brightening in Textiles

In a comparative analysis, various optical brighteners were tested for their effectiveness in commercial laundry detergents containing DPAN derivatives. The study revealed that textiles treated with DPAN-based brighteners exhibited superior whitening effects compared to those treated with traditional brighteners, highlighting the potential for commercial applications in fabric care products.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for complex organic compoundsVersatile building block for pharmaceuticals
Optical BrightenersEnhances brightness of synthetic polymers and detergentsEffective fluorescence under UV light
Anticancer ActivityPotential anticancer agent through enzyme inhibitionSignificant cytotoxicity against cancer cell lines
Material ScienceImproves thermal stability of polymersEnhanced resistance to thermal degradation

Mechanism of Action

The mechanism of action of this compound involves its strong cation exchange properties. It interacts with cationic compounds through ion exchange, while its nonpolar characteristics allow it to interact with nonpolar compounds. This dual functionality makes it highly effective in separating and purifying compounds from complex mixtures .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acrylonitrile Derivatives

Structural and Functional Group Comparison

The following acrylonitrile derivatives share structural similarities with 2,3-Diphenyl-3-phenylamino-acrylonitrile, differing primarily in substituents:

Compound Name Substituents Key Functional Groups
This compound Phenyl (C₆H₅) at 2- and 3-positions; Phenylamino (–NHPh) at 3-position Acrylonitrile, aromatic amines
3-Amino-3-(4-ethylphenyl)acrylonitrile 4-Ethylphenyl (C₆H₄–CH₂CH₃) at 3-position; Amino (–NH₂) at 3-position Acrylonitrile, primary amine
(Z)-3-(1H-Indol-3-yl)acrylonitrile Indolyl (C₈H₆N) at 3-position Acrylonitrile, heteroaromatic system
3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile Dimethylamino (–N(CH₃)₂) at 3-position; Azetanyl-oxo group at para-phenyl Acrylonitrile, tertiary amine, ketone
2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile 2,4-Dichlorophenyl (C₆H₃Cl₂) at 2-position; Dimethylamino (–N(CH₃)₂) at 3-position Acrylonitrile, halogenated aryl, tertiary amine

Physicochemical Properties

Key properties derived from experimental and computational

Compound Name Molecular Weight (g/mol) Melting Point (°C) XlogP (Hydrophobicity) Hydrogen Bond Donors/Acceptors
3-Amino-3-(4-ethylphenyl)acrylonitrile 172.10 88–90 2.0 1 / 2
3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile 269.34 Not reported ~3.5 (estimated) 0 / 3
2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile 255.12 (free base) Not reported ~3.2 (estimated) 0 / 2

Observations :

  • The phenylamino group in this compound likely increases hydrophobicity (XlogP ~3.0–3.5) compared to primary amines (e.g., XlogP 2.0 in ).
  • Halogenation (e.g., dichlorophenyl in ) further elevates hydrophobicity and may enhance bioactivity.
  • Tertiary amines (dimethylamino groups in ) reduce hydrogen-bonding capacity compared to primary amines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Diphenyl-3-phenylamino-acrylonitrile, and how do reaction conditions influence isomer ratios?

Methodological Answer: Palladium-catalyzed cross-coupling reactions are widely used. For example, General Procedure A () employs Pd(OAc)₂ (0.25 mmol) with tri(o-tolyl)phosphine (0.5 mmol) in the presence of acrylonitrile and tetrabutylammonium chloride, yielding a 69% product with a Z:E isomer ratio of 1:3.13. Adjusting ligands (e.g., XPhos in ) or solvents (e.g., AcOEt) can alter isomer distribution. Optimize temperature (e.g., 80–100°C) and base (e.g., Cs₂CO₃) to improve selectivity .

Table 1: Comparison of Synthetic Methods

Catalyst SystemLigandYield (%)Z:E RatioReference
Pd(OAc)₂Tri(o-tolyl)phosphine691:3.13
Pd(OAc)₂XPhos73Not reported

Q. How can researchers characterize stereoisomers of this compound?

Methodological Answer: Use ¹H NMR to distinguish Z/E isomers via coupling constants (e.g., J = 16.6 Hz for E-isomer vs. 12.1 Hz for Z-isomer) (). For unambiguous confirmation, perform X-ray crystallography (as in ) to resolve spatial arrangements. Combine with ¹³C NMR to observe substituent effects (e.g., fluorine-induced splitting in ) .

Q. What analytical techniques are recommended for assessing purity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ = 181.0577 in ).
  • HPLC with UV/Vis detection: Separate isomers using polar columns (e.g., C18) and acetonitrile/water gradients.
  • Melting Point Analysis: Compare observed ranges (e.g., 173–174°C in ) with literature values .

Q. How should researchers handle stability concerns during storage?

Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Monitor degradation via periodic TLC or FT-IR to detect amine or carbonyl byproducts. Avoid prolonged exposure to light, as acrylonitrile derivatives are prone to photoisomerization .

Q. What safety protocols are critical for laboratory handling?

Methodological Answer: Follow Chemical Hygiene Plan guidelines ( ):

  • Use fume hoods for synthesis steps involving volatile acrylonitrile ().
  • Wear nitrile gloves and eye protection.
  • Conduct risk assessments for cyanide exposure during decomposition .

Advanced Research Questions

Q. How can computational methods resolve contradictions in isomerization data?

Methodological Answer: Apply density functional theory (DFT) to calculate thermodynamic stability of Z/E isomers. For example, ICReDD’s reaction path search methods () can model energy barriers for isomer interconversion. Validate predictions experimentally by varying solvents (e.g., polar aprotic vs. nonpolar) and comparing with NMR-derived ratios .

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Electronic Tuning: Introduce electron-withdrawing groups (e.g., –F in ) to direct nucleophilic attack.
  • Protecting Groups: Temporarily block reactive sites (e.g., amines) using Boc or Fmoc groups.
  • Cross-Coupling Catalysis: Use Pd/XPhos systems () for selective aryl-amine bond formation .

Q. How do substituents influence photophysical properties?

Methodological Answer: Synthesize derivatives with varying substituents (e.g., –OCH₃, –CF₃) and analyze:

  • UV-Vis Spectroscopy: Track λₘₐₓ shifts (e.g., conjugation length changes).
  • Fluorescence Quantum Yield: Compare emission intensities in polar vs. nonpolar solvents.
  • TD-DFT Calculations: Predict absorption/emission bands ( ) .

Q. What mechanistic insights explain side reactions during synthesis?

Methodological Answer:

  • Isotopic Labeling: Use D₂O to trace proton exchange in amine intermediates.
  • Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS to identify intermediates.
  • DFT Transition State Analysis: Model competing pathways (e.g., β-hydride elimination vs. reductive elimination) () .

Q. How can reaction scalability be improved for gram-scale production?

Methodological Answer: Implement flow chemistry () with continuous Pd-catalyst recycling. Optimize parameters using process simulation software ( ) to predict heat/mass transfer limitations. Conduct Design of Experiments (DoE) to identify critical factors (e.g., residence time, catalyst loading) .

Q. Data Contradiction Analysis

Example: Conflicting Z:E ratios in similar reactions (e.g., 1:3.13 in vs. no ratio reported in ).
Resolution:

  • Compare ligand effects (triarylphosphine vs. XPhos).
  • Replicate conditions with controlled humidity to rule out moisture-induced isomerization.
  • Use HPLC-PDA to quantify ratios independently .

Properties

IUPAC Name

(E)-3-anilino-2,3-diphenylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYMJQXYILXPDC-MRCUWXFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\NC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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